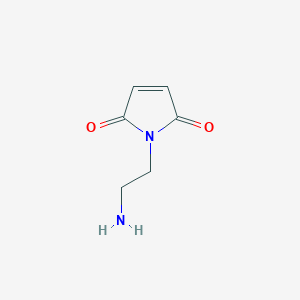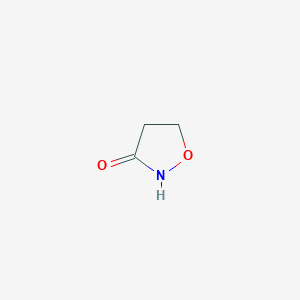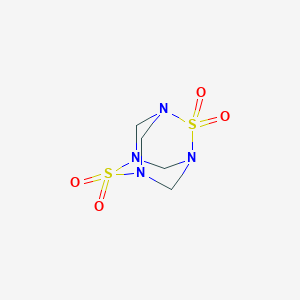![molecular formula C7H11N5 B181494 2-Isopropyl-1H-pyrazolo[1,5-b][1,2,4]triazol-6-amine CAS No. 197355-64-9](/img/structure/B181494.png)
2-Isopropyl-1H-pyrazolo[1,5-b][1,2,4]triazol-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isopropyl-1H-pyrazolo[1,5-b][1,2,4]triazol-6-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a triazole derivative and has been synthesized using different methods.
Scientific Research Applications
2-Isopropyl-1H-pyrazolo[1,5-b][1,2,4]triazol-6-amine has shown potential applications in various fields of scientific research. One of the most significant applications is in the field of medicinal chemistry. This compound has been reported to exhibit potent inhibitory activity against a wide range of kinases, including cyclin-dependent kinases (CDKs), glycogen synthase kinase-3 (GSK-3), and mitogen-activated protein kinases (MAPKs). These kinases play crucial roles in various cellular processes, including cell cycle regulation, apoptosis, and inflammation. Therefore, 2-Isopropyl-1H-pyrazolo[1,5-b][1,2,4]triazol-6-amine has the potential to be developed as a therapeutic agent for the treatment of various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.
Mechanism Of Action
The mechanism of action of 2-Isopropyl-1H-pyrazolo[1,5-b][1,2,4]triazol-6-amine involves the inhibition of various kinases. This compound binds to the ATP-binding site of kinases and prevents the phosphorylation of their downstream targets. This, in turn, leads to the inhibition of various cellular processes, including cell cycle progression, cell proliferation, and inflammation.
Biochemical And Physiological Effects
2-Isopropyl-1H-pyrazolo[1,5-b][1,2,4]triazol-6-amine has been reported to exhibit potent inhibitory activity against various kinases. This compound has shown to inhibit the growth of cancer cells and induce apoptosis. Additionally, this compound has also been reported to exhibit neuroprotective effects and reduce inflammation in various animal models.
Advantages And Limitations For Lab Experiments
One of the significant advantages of using 2-Isopropyl-1H-pyrazolo[1,5-b][1,2,4]triazol-6-amine in lab experiments is its potent inhibitory activity against various kinases. This compound can be used to study the role of specific kinases in various cellular processes and diseases. However, one of the limitations of using this compound is its low solubility in water, which can make it challenging to use in some experiments.
Future Directions
There are several future directions for the research on 2-Isopropyl-1H-pyrazolo[1,5-b][1,2,4]triazol-6-amine. One of the significant directions is the development of this compound as a therapeutic agent for the treatment of various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. Additionally, this compound can be used to study the role of specific kinases in various cellular processes and diseases. Furthermore, the development of more potent and selective derivatives of this compound can be explored.
Synthesis Methods
Several methods have been reported for the synthesis of 2-Isopropyl-1H-pyrazolo[1,5-b][1,2,4]triazol-6-amine. One of the most commonly used methods involves the reaction of 3-amino-1H-pyrazole-4-carboxylic acid with isopropyl isocyanate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and catalytic amounts of 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane. The resulting product is then treated with hydrazine hydrate to obtain the desired compound.
properties
CAS RN |
197355-64-9 |
|---|---|
Product Name |
2-Isopropyl-1H-pyrazolo[1,5-b][1,2,4]triazol-6-amine |
Molecular Formula |
C7H11N5 |
Molecular Weight |
165.2 g/mol |
IUPAC Name |
2-propan-2-yl-5H-pyrazolo[1,5-b][1,2,4]triazol-6-amine |
InChI |
InChI=1S/C7H11N5/c1-4(2)7-9-6-3-5(8)10-12(6)11-7/h3-4,10H,8H2,1-2H3 |
InChI Key |
RLRDEAZKFUYQSZ-UHFFFAOYSA-N |
SMILES |
CC(C)C1=NN2C(=N1)C=C(N2)N |
Canonical SMILES |
CC(C)C1=NN2C(=N1)C=C(N2)N |
synonyms |
1H-Pyrazolo[1,5-b][1,2,4]triazol-6-amine,2-(1-methylethyl)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![Ethyl 7-methoxyimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B181434.png)




![4-[(2-Methylpiperidin-1-yl)sulfonyl]aniline](/img/structure/B181448.png)